(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclosporine A, which is a well-known immunosuppressant drug. However,
Mechanism Of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is through the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, this peptide prevents the activation of T cells, which are responsible for the immune response. This leads to the immunosuppressive effects of the peptide.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are mainly related to its immunosuppressive properties. It has been shown to reduce the production of cytokines, which are involved in the immune response. This leads to a reduction in inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments are mainly related to its potent immunosuppressive properties. This makes it useful in studying the immune response and the effects of immunosuppressive drugs. However, the limitations of using this peptide are related to its toxicity and potential side effects, which can affect the results of the experiments.
Future Directions
There are several future directions for the research and development of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. One of the most promising directions is in the development of new immunosuppressive drugs based on the structure and properties of this peptide. Another direction is in the study of the effects of this peptide on other cellular processes and diseases, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has significant scientific research applications, mainly related to its immunosuppressive properties. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this peptide can lead to the discovery of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves the use of various chemical reagents and techniques. The most common method of synthesis is through the modification of the natural cyclosporine A molecule. This involves the use of chemical reactions to modify the amino acid sequence of cyclosporine A, leading to the formation of the desired peptide.
Scientific Research Applications
The scientific research applications of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are vast and varied. One of the most significant applications of this peptide is in the field of immunology. It has been shown to have potent immunosuppressive properties, making it useful in the treatment of autoimmune diseases and organ transplant rejection.
properties
CAS RN |
12271-03-3 |
---|---|
Product Name |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Molecular Formula |
C21H41N5O4 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
sequence |
KXK |
synonyms |
C.I. Vat Black 34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.